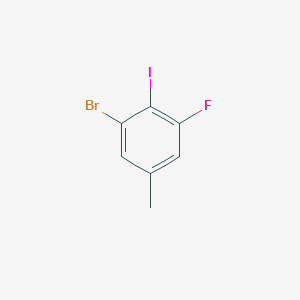

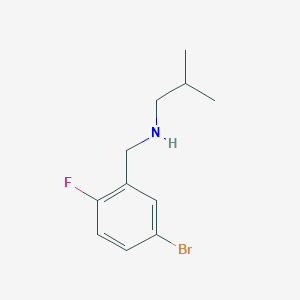

4-Bromo-2-(isobutylaminomethyl)-1-fluorobenzene

Descripción general

Descripción

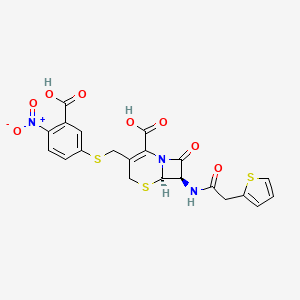

4-Bromo-2-(isobutylaminomethyl)-1-fluorobenzene is a chemical compound that belongs to the class of aryl halides. It is also known as 4-Bromo-2-(isobutylamino) methyl-1-fluorobenzene or BAMF. This compound has gained significant attention in scientific research due to its potential applications in medicinal chemistry and drug discovery.

Aplicaciones Científicas De Investigación

Antimicrobial and Antiproliferative Agents

- Scientific Field : Pharmacology

- Application Summary : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally similar to the compound you mentioned, has been synthesized and studied for its antimicrobial and anticancer properties .

- Methods and Procedures : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results and Outcomes : The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Synthesis of Imidazoles

- Scientific Field : Organic Chemistry

- Application Summary : Imidazoles, which can be synthesized from compounds like the one you mentioned, are key components to functional molecules that are used in a variety of everyday applications .

- Methods and Procedures : The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles. An emphasis has been placed on the bonds constructed during the formation of the imidazole .

- Results and Outcomes : The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

Synthesis of Pharmaceuticals and Agrochemicals

- Scientific Field : Pharmaceutical and Agrochemical Industries

- Application Summary : 4-Bromo-2-Fluorobenzonitrile, a compound structurally similar to the one you mentioned, is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

- Methods and Procedures : This compound can be synthesized through various methods. One common method involves the reaction of 2-fluorobenzonitrile with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride .

- Results and Outcomes : The compound’s unique properties, such as its high reactivity and stability, make it useful in a wide range of industrial processes. For instance, it can be used in the synthesis of other organic compounds, such as heterocyclic compounds and aryl halides .

Protodeboronation of Pinacol Boronic Esters

- Scientific Field : Organic Chemistry

- Application Summary : The protodeboronation of pinacol boronic esters, which can be synthesized from compounds like the one you mentioned, is a valuable transformation in organic synthesis .

- Methods and Procedures : The protodeboronation of 1, 2 and 3 alkyl boronic esters is achieved utilizing a radical approach. Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .

- Results and Outcomes : The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Synthesis of Pharmaceuticals and Agrochemicals

- Scientific Field : Pharmaceutical and Agrochemical Industries

- Application Summary : 4-Bromo-2-Fluorobenzonitrile, a compound structurally similar to the one you mentioned, is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

- Methods and Procedures : This compound can be synthesized through various methods. One common method involves the reaction of 2-fluorobenzonitrile with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride .

- Results and Outcomes : The compound’s unique properties, such as its high reactivity and stability, make it useful in a wide range of industrial processes. For instance, it can be used in the synthesis of other organic compounds, such as heterocyclic compounds and aryl halides .

Synthesis of 3,5-diamino-1,2,4-triazole ureas and chroman-3-amides

- Scientific Field : Organic Chemistry

- Application Summary : 4-Bromo-2-methoxyaniline, a compound structurally similar to the one you mentioned, is used as a reagent in the synthesis of 3,5-diamino-1,2,4-triazole ureas as potent anaplastic lymphoma kinase (ALK) inhibitors. It is also used as a reagent in the synthesis of chroman-3-amides as potent Rho kinase inhibitors .

- Methods and Procedures : The synthesis of these compounds typically involves the reaction of 4-Bromo-2-methoxyaniline with other reagents under specific conditions .

- Results and Outcomes : The resulting compounds, 3,5-diamino-1,2,4-triazole ureas and chroman-3-amides, have shown potential as potent inhibitors of ALK and Rho kinase, respectively .

Propiedades

IUPAC Name |

N-[(5-bromo-2-fluorophenyl)methyl]-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrFN/c1-8(2)6-14-7-9-5-10(12)3-4-11(9)13/h3-5,8,14H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQYRDMFVDJZPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651441 | |

| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(isobutylaminomethyl)-1-fluorobenzene | |

CAS RN |

1019480-47-7 | |

| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

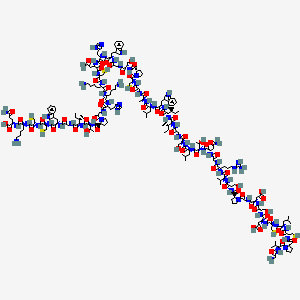

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

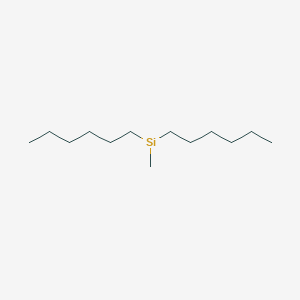

![Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-](/img/structure/B3026496.png)

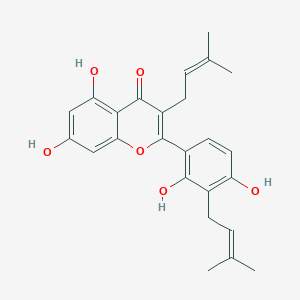

![2-[4-Methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;molecular hydrogen;dihydrochloride](/img/structure/B3026498.png)

![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B3026499.png)